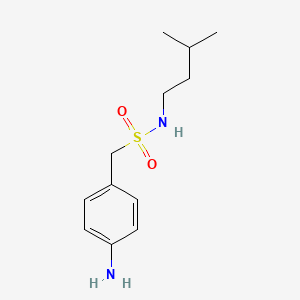

![molecular formula C12H17FN2O B1372621 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol CAS No. 1039892-60-8](/img/structure/B1372621.png)

1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol

Overview

Description

“1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol” is a biochemical used for proteomics research . It has a molecular formula of C12H17FN2O and a molecular weight of 224.28 .

Synthesis Analysis

Piperidine derivatives, such as “1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their synthesis has long been widespread . An efficient, formal [4 + 2] synthesis of synthetically valuable piperidin-4-ones from secondary amines in two steps has been achieved via a key gold catalysis .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Receptor Binding and Pharmacophore Studies

Synthesis and Evaluation of Ligands for D2-like Receptors This study delves into the synthesis of arylcycloalkylamines like phenyl piperidines, focusing on their role as pharmacophoric groups in antipsychotic agents. The research highlights that arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D(2)-like receptors. The paper presents an analysis of the contributions of specific pharmacophoric groups to the potency and selectivity of synthesized agents, emphasizing the complex relationship between the arylalkyl moieties and receptor affinity (Sikazwe et al., 2009).

Chemical Synthesis Techniques

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl This research focuses on the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for producing flurbiprofen. The study critiques existing synthesis methods and proposes a more practical approach, emphasizing the economic and safety aspects of large-scale production. It provides a detailed method for synthesizing the compound from readily available materials, addressing the challenges associated with using hazardous substances (Qiu et al., 2009).

Nucleophilic Aromatic Substitution Studies

Nucleophilic Aromatic Substitution of the Nitro-group This paper explores the reaction of piperidine with nitrobenzene derivatives, resulting in the formation of piperidinobenzene compounds. The study provides a kinetic analysis of these reactions, proposing an addition-elimination mechanism. It also reviews recent literature on nucleophilic aromatic substitution, shedding light on the reactivity and selectivity of these reactions (Pietra & Vitali, 1972).

Antineoplastic Agent Development

Discovery and Investigation of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones This review discusses the development of a novel series of 1-[4-2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones over 15 years. These compounds show promising cytotoxic properties, are more potent than contemporary anticancer drugs, and exhibit selectivity towards tumor cells. The paper highlights their modes of action, toxicity studies, and the potential for further drug development (Hossain et al., 2020).

Future Directions

Piperidines and their derivatives continue to be a significant area of research due to their importance in drug design and their presence in many classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

1-[4-(aminomethyl)-2-fluorophenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-7-9(8-14)1-2-12(11)15-5-3-10(16)4-6-15/h1-2,7,10,16H,3-6,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBQAMWFYBKREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol | |

CAS RN |

1039892-60-8 | |

| Record name | 1-[4-(aminomethyl)-2-fluorophenyl]piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1372541.png)

![3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol](/img/structure/B1372549.png)

![{2-[(3-Bromophenyl)amino]ethyl}diethylamine](/img/structure/B1372551.png)

![4-{[(3-Fluorophenyl)amino]methyl}benzamide](/img/structure/B1372552.png)

![[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine](/img/structure/B1372553.png)

![2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid](/img/structure/B1372556.png)

![5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1372560.png)

![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1372561.png)